molecular formula C15H17NO5 B567055 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- CAS No. 1355620-88-0

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-

Cat. No. B567055
M. Wt: 291.303
InChI Key: ZCMWZZBZYPCAKJ-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.303. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives have been identified as potent anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. These compounds show effective corrosion inhibition, attributed to their high electron density, making them valuable in protecting metals against corrosion. Such properties are crucial for applications in industries that require materials resistant to degradation, ensuring longevity and reliability of metal components in various environmental conditions (Verma, Quraishi, & Ebenso, 2020).

Advances in Fused Tetracyclic Quinoline Derivatives

Fused tetracyclic systems containing a quinoline nucleus are significant due to their wide-spectrum biological properties, including antiplasmodial, antifungal, antibacterial, antiparasitic, antiproliferative, anti-tumor, and anti-inflammatory activities. The synthesis methods developed for these compounds, such as one-pot domino reactions and microwave synthesis, offer pathways to create potent therapeutic agents. These advancements support the role of quinoline derivatives in drug discovery and development for various pharmacological applications (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).

Cyclodextrin Inclusion Complexes for Drug Delivery

Cyclodextrins' ability to form inclusion complexes with various molecules, including quinoline derivatives, opens new avenues in drug delivery. These complexes can improve solubility, modify drug-release profiles, enhance biological membrane permeability, and boost antimicrobial activity. The development of sophisticated drug-delivery systems utilizing cyclodextrins with quinoline derivatives can lead to more effective treatments with improved patient outcomes (Boczar & Michalska, 2022).

Quinoline Derivatives in Semiconductor and Sensor Applications

Quinoline and its derivatives have found applications beyond biomedical fields, including their use in semiconductors, sensors, and organic materials due to their excellent π–π stacking ability and electron-deficient properties. This versatility showcases the potential of quinoline derivatives in the development of advanced materials and technologies, contributing to innovations in electronics and nanoscience (Segura, Juárez, Ramos, & Seoane, 2015).

properties

IUPAC Name

2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13-1-2-16-12-10-15-14(9-11(12)13)20-7-5-18-3-4-19-6-8-21-15/h1-2,9-10H,3-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWZZBZYPCAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C3C(=O)C=CNC3=C2)OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-

Synthesis routes and methods

Procedure details

To a solution of 1-(3-Amino-6,7,9,10,12,13-hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone (108 mmol, 29.3 g) in DME (700 ml) was added sodium methoxide (432 mmol, 23.35 g). The mixture was stirred for 30 minutes. Ethyl formate (540 mmol, 44 ml) was added and the mixture was stirred overnight. (Additional sodium methoxide may be needed if reaction is not complete as monitored by LC/MS.) After the reaction was completion, the mixture was diluted with water (40 ml) and acidified to neutral with 1M HC 1. The precipitate was filtered and washed with water, dried in vacuo to afford 22 g (72%) of 7,8,10,11,13,14-Hexahydro-1H-6,9,12,15-tetraoxa-1-aza-cyclododeca[b]naphthalen-4-one. 1HNMR (400 MHz, DMSO) δ 8.58 (s, 1H), 7.52 (s, 1H), 7.22 (s, 1H), 7.12 (m, 1H), 4.35 (s, 4H), 3.87 (d, 4H), 3.62 (s, 4H). LC/MS Calcd for (M+H)+292.3. found 292.5.
Name
1-(3-Amino-6,7,9,10,12,13-hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
23.35 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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